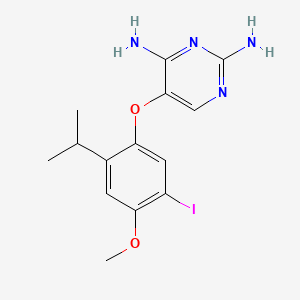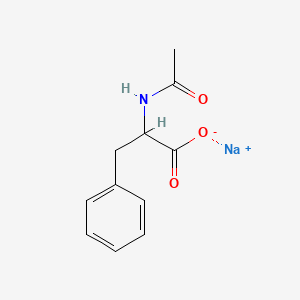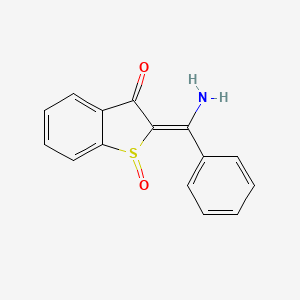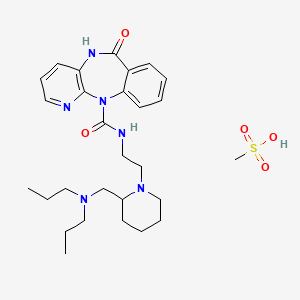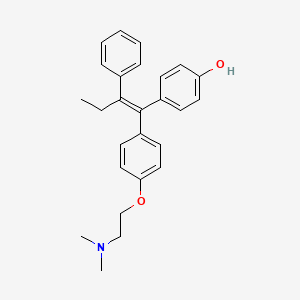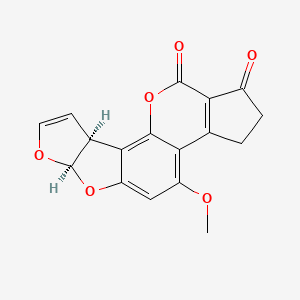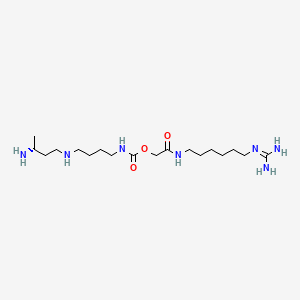
Anisperimus
Overview
Description
Anisperimus is a synthetic immunosuppressant compound known for its ability to enhance activation-induced T-cell death by promoting the activation of caspase-8 and caspase-10 at the death-inducing signaling complex (DISC) level. It also prevents central nervous system autoimmunity by promoting the development of regulatory CD4 T cells expressing Foxp3 .
Scientific Research Applications
Anisperimus has a wide range of scientific research applications, including:
Immunology: Used to study the mechanisms of T-cell activation and death, as well as the development of regulatory T cells.
Autoimmune Diseases: Investigated for its potential to prevent and treat autoimmune diseases such as multiple sclerosis and myasthenia gravis.
Transplantation: Studied for its ability to prevent graft rejection by modulating the immune response.
Cancer Research: Explored for its potential to enhance the effectiveness of cancer immunotherapies by promoting T-cell death
Future Directions
Anisperimus was initially developed by AbbVie, Inc., but its global highest R&D status is now discontinued . This suggests that development of the drug has been halted, possibly due to issues with efficacy, safety, or other factors. Future research could potentially explore new applications for the drug, or modifications to its structure to improve its properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Anisperimus is synthesized through a multi-step process involving the reaction of various intermediates. One of the key steps involves the reaction of a carbamate ester with a guanidine derivative. The synthetic route typically includes the following steps:
Formation of Carbamate Ester: The reaction of an amine with an isocyanate to form a carbamate ester.
Guanidine Derivative Formation: The reaction of an amine with cyanamide to form a guanidine derivative.
Coupling Reaction: The carbamate ester is then coupled with the guanidine derivative under specific conditions to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route mentioned above. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography is essential to obtain this compound with the desired purity .
Chemical Reactions Analysis
Types of Reactions
Anisperimus undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: This compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while reduction may produce reduced forms with different pharmacological properties .
Mechanism of Action
Anisperimus exerts its effects by enhancing activation-induced T-cell death through the promotion of caspase-8 and caspase-10 activation at the DISC level. This leads to the initiation of the apoptotic cascade, resulting in T-cell death. Additionally, this compound promotes the development of regulatory CD4 T cells expressing Foxp3, which play a crucial role in maintaining immune tolerance and preventing autoimmunity .
Comparison with Similar Compounds
Similar Compounds
Cyclosporine: Another immunosuppressant used to prevent graft rejection and treat autoimmune diseases.
Tacrolimus: An immunosuppressant that inhibits T-cell activation by binding to FK506-binding protein.
Sirolimus: An immunosuppressant that inhibits the mammalian target of rapamycin (mTOR) pathway.
Uniqueness of Anisperimus
This compound is unique in its dual mechanism of action, enhancing activation-induced T-cell death and promoting the development of regulatory T cells. This dual action makes it a promising candidate for the treatment of autoimmune diseases and the prevention of graft rejection .
Properties
IUPAC Name |
[2-[6-(diaminomethylideneamino)hexylamino]-2-oxoethyl] N-[4-[[(3R)-3-aminobutyl]amino]butyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N7O3/c1-15(19)8-13-22-9-6-7-12-25-18(27)28-14-16(26)23-10-4-2-3-5-11-24-17(20)21/h15,22H,2-14,19H2,1H3,(H,23,26)(H,25,27)(H4,20,21,24)/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDPVSFZTKORSP-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCNCCCCNC(=O)OCC(=O)NCCCCCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168847 | |
| Record name | Anisperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170368-04-4 | |
| Record name | Anisperimus [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170368044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anisperimus | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANISPERIMUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0514P112G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



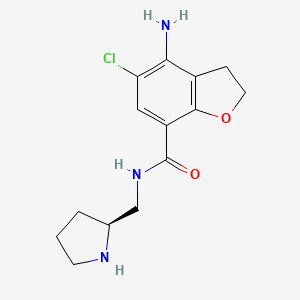
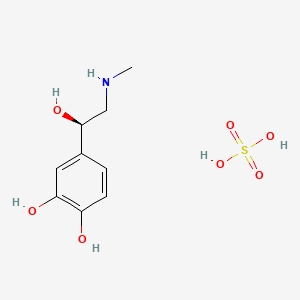

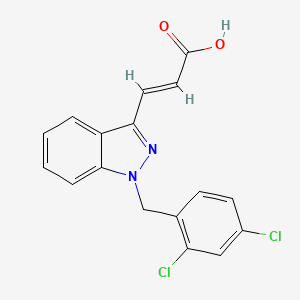
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]](/img/structure/B1665035.png)

